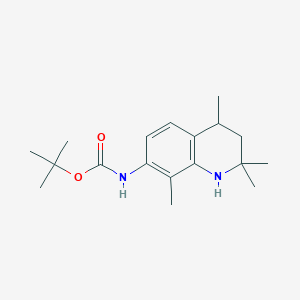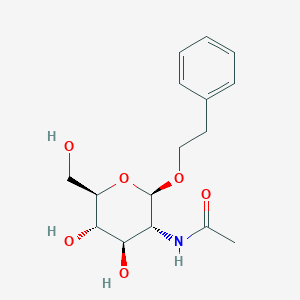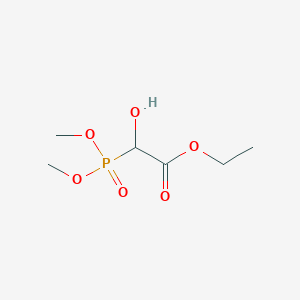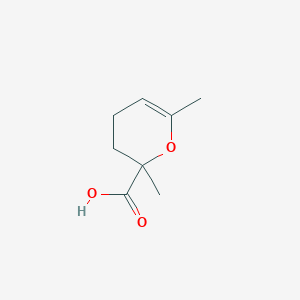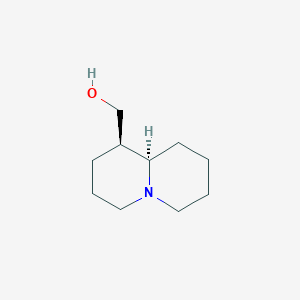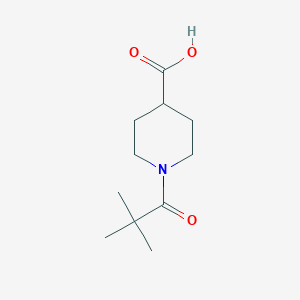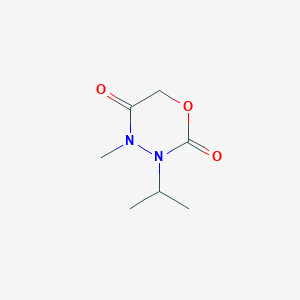
4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione, also known as MPD, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. MPD is a cyclic urea derivative that has a unique structure and properties, making it an interesting subject of study.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione is not fully understood, but it is believed to act as a nucleophile in organic reactions and to interact with biological molecules through hydrogen bonding and hydrophobic interactions.
Biochemische Und Physiologische Effekte
4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione has been shown to have some biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, which is important for the regulation of neurotransmitters in the brain. It has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione is its unique structure, which makes it a useful building block for the synthesis of other compounds. However, its limited availability and potential toxicity are some of the limitations that may affect its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione, including the development of new synthetic methods for its preparation, the investigation of its potential as a catalyst for organic reactions, and the exploration of its biological activity and potential applications in medicine. Additionally, the study of the structure-activity relationship of 4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione and its derivatives may provide insights into the design of new compounds with improved properties and applications.
Synthesemethoden
The synthesis of 4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione can be achieved through different methods, including the reaction of 2-methyl-2-nitropropane with ethyl oxalate, followed by reduction with zinc and hydrochloric acid. Another method involves the reaction of 2-methyl-2-nitropropane with ethyl chloroformate, followed by treatment with hydrazine hydrate.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione has been studied for its potential applications in various fields, including as a precursor for the synthesis of other compounds, as a catalyst for organic reactions, and as a building block for the development of new drugs.
Eigenschaften
CAS-Nummer |
197634-69-8 |
|---|---|
Produktname |
4-Methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione |
Molekularformel |
C7H12N2O3 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
4-methyl-3-propan-2-yl-1,3,4-oxadiazinane-2,5-dione |
InChI |
InChI=1S/C7H12N2O3/c1-5(2)9-7(11)12-4-6(10)8(9)3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
JFWYDMNCZPCQIY-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=O)OCC(=O)N1C |
Kanonische SMILES |
CC(C)N1C(=O)OCC(=O)N1C |
Synonyme |
2H-1,3,4-Oxadiazine-2,5(6H)-dione,dihydro-4-methyl-3-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)
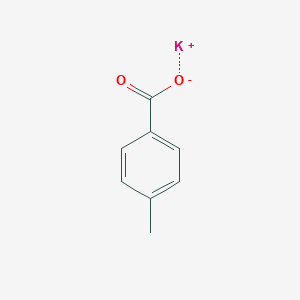

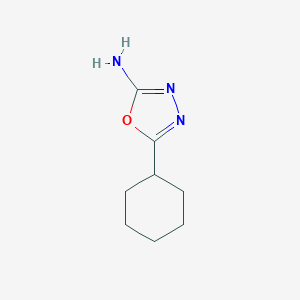
![5-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B175483.png)
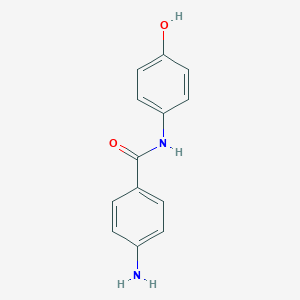
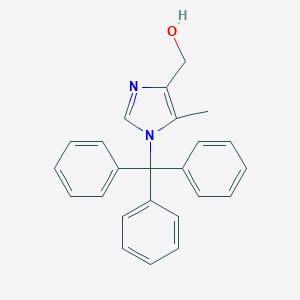
![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)
